Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate belongs to the class of organic compounds known as quinazolinones. Quinazolinones are a group of heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. []
Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate is a heterocyclic compound belonging to the quinazolinone family, which is characterized by a fused ring structure and diverse biological activities. Quinazolinones are significant in medicinal chemistry due to their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a methyl ester at the carboxylic acid position, enhancing its solubility and reactivity in various chemical reactions.
Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate can be synthesized from anthranilic acid derivatives and is often produced through methods like the Niementowski reaction, which involves the condensation of anthranilic acid with amides under acidic conditions. This compound has been investigated for its biological activities and synthetic applications in organic chemistry.
This compound is classified as a quinazolinone, a subclass of heterocyclic compounds. Quinazolinones are known for their pharmacological properties and are extensively studied for their potential use in drug development.
The synthesis of methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate typically involves several synthetic routes:
In a typical synthesis using the Niementowski reaction, anthranilic acid is reacted with an appropriate amide in the presence of an acid catalyst. The reaction conditions, such as temperature and time, are crucial for optimizing yield and purity. For instance, using DES at elevated temperatures has shown improved efficiency in synthesizing related compounds.
Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate has a complex molecular structure characterized by:
The compound features a fused quinazoline ring with substituents that influence its chemical behavior and biological activity.
Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate undergoes several chemical transformations:
Common reagents used in these reactions include:
The conditions for these reactions often require careful control of temperature and pH to achieve desired products efficiently.
The mechanism of action of methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate primarily involves its interaction with specific molecular targets such as enzymes and receptors. Quinazolinone derivatives are known to inhibit enzymes like tyrosine kinases and phosphodiesterases, which play critical roles in cellular signaling pathways.
These interactions can lead to various biological effects:
Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate is typically presented as a solid at room temperature with specific melting points depending on purity levels.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C11H10N2O4 |
Molecular Weight | 234.21 g/mol |
Melting Point | Varies with purity |
Solubility | Soluble in organic solvents |
These properties influence its reactivity and suitability for various applications in organic synthesis and medicinal chemistry.
Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate has several scientific uses:
This compound exemplifies the importance of heterocyclic compounds in medicinal chemistry and their potential therapeutic applications.
The Niementowski condensation remains the cornerstone for synthesizing Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate (CAS 1000578-10-8). This reaction involves cyclocondensation between anthranilic acid derivatives and amides or aldehydes under acid catalysis. A representative industrial-scale synthesis achieves 94% yield by refluxing 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid in anhydrous methanol with sulfuric acid (1.2 equiv) for 48 hours, followed by pH adjustment to 8 with NaOH [1] [9]. Key mechanistic studies reveal two pathways: intramolecular Schiff base formation or direct nucleophilic addition, with the former dominating under classical reflux conditions [2] [5].
Variants have significantly optimized this process:
Table 1: Niementowski Condensation Optimization Parameters
Variant | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Classical | H₂SO₄ | Reflux | 48 | 94 |
PPA-modified | Polyphosphoric acid | 120 | 6 | 91 |
Microwave-assisted | None | 160 | 0.25 | 89 |
DES-mediated | ChCl:Urea | 100 | 3 | 95 |
Microwave irradiation revolutionizes quinazolinone synthesis by enabling reaction time reductions of 50–100x versus conventional heating. The dielectric heating mechanism (dipolar polarization) facilitates rapid, uniform energy transfer, suppressing side reactions. A benchmark protocol irradiates anthranilic acid, methyl cyanoacetate, and formamide at 160°C for 15 minutes, achieving 89% yield – comparable to 48-hour reflux methods [10]. Key parameters include:
Deep eutectic solvents (DES) have emerged as sustainable media for quinazolinone synthesis, combining recyclability and biodegradability with exceptional functional group tolerance. A choline chloride:urea (1:2) DES facilitates one-pot cyclization-esterification of 2-amino-4-nitrobenzoic acid and acetylacetone at 100°C for 3 hours, yielding 95% product while eliminating traditional workup steps [7]. Critical advantages include:
Table 2: Environmental Impact Metrics for Synthetic Methods
Method | PMI (kg/kg) | E-factor | Energy Use (kJ/mol) | Solvent Recovery (%) |
---|---|---|---|---|
Classical Niementowski | 18.2 | 17.2 | 480 | <30 |
Microwave-assisted | 6.1 | 5.1 | 85 | 75 |
DES-mediated | 2.3 | 1.3 | 110 | >95 |
Solid-phase synthesis enables rapid diversification of quinazolinone scaffolds for drug discovery. Nanoporous poly(HEMA-co-EDMA) microarrays functionalized with photo-cleavable linkers allow spatially resolved synthesis. Key steps include:
This platform generates >100 analogs in 48 hours, exemplified by 4-oxoquinazoline-8-carboxamides screened against kinase targets. Automated spotting integrates synthesis with high-throughput screening, reducing hit identification time from weeks to days [3] [8].
Table 3: Commercial Sources of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
Supplier | Catalog Number | Purity (%) | Price (1g) |
---|---|---|---|
American Custom Chemicals | CHM0384777 | 95.00 | $501.88 |
Alichem | 1000578108 | >95 | $510 |
Crysdot | CD11370795 | 95+ | $200 (250mg) |
SynChem | SC-26984 | 95 | $400 |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1